molecular formula C9H15NO2 B3043868 4-(5,6-dihydro-2H-pyran-3-yl)morpholine CAS No. 94394-06-6

4-(5,6-dihydro-2H-pyran-3-yl)morpholine

Cat. No.: B3043868
CAS No.: 94394-06-6
M. Wt: 169.22 g/mol
InChI Key: VYKGOZPSSRWSOR-UHFFFAOYSA-N
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Description

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine is an organic compound that features a morpholine ring attached to a dihydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dihydro-2H-pyran-3-yl)morpholine typically involves the reaction of morpholine with 5,6-dihydro-2H-pyran. One common method is to use a nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon in the dihydropyran ring. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,6-dihydro-2H-pyran-3-yl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine is unique due to the combination of the morpholine and dihydropyran rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyran-5-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKGOZPSSRWSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5,6-dihydro-2H-pyran-3-yl)morpholine
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4-(5,6-dihydro-2H-pyran-3-yl)morpholine
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4-(5,6-dihydro-2H-pyran-3-yl)morpholine
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4-(5,6-dihydro-2H-pyran-3-yl)morpholine
Reactant of Route 5
4-(5,6-dihydro-2H-pyran-3-yl)morpholine
Reactant of Route 6
4-(5,6-dihydro-2H-pyran-3-yl)morpholine

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